
Benzenediazonium tetrafluoroborate
Overview
Description
Benzenediazonium tetrafluoroborate (BDFB, C₆H₅N₂⁺BF₄⁻) is a diazonium salt characterized by its highly reactive diazonium group (−N₂⁺) bonded to a benzene ring. The tetrafluoroborate (BF₄⁻) counterion enhances its stability in aprotic solvents like acetonitrile (ACN) and dimethylformamide (DMF) . BDFB is widely used in:
- Surface modification: Covalent grafting of organic layers onto metals (Cu, Fe, Zn) and carbon via electrochemical reduction, forming C−Me bonds .
- Radical generation: Produces phenyl radicals for applications such as β-cyclodextrin determination and DNA cleavage .
- Catalysis: Serves as a precursor in titanium-based catalyst systems for ethylene polymerization .
Its reactivity stems from the electron-deficient diazonium group, which undergoes rapid dediazoniation (~70% decomposition with Cu in 10 minutes) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzenediazonium tetrafluoroborate is typically synthesized through the diazotization of aniline in the presence of hydrochloric acid. The reaction can be represented as follows: [ \text{C₆H₅NH₂} + \text{HNO₂} + \text{HCl} \rightarrow \text{[C₆H₅N₂]Cl} + 2 \text{H₂O} ] The tetrafluoroborate salt is then obtained from crude benzenediazonium chloride by salt metathesis using tetrafluoroboric acid: [ \text{[C₆H₅N₂]Cl} + \text{HBF₄} \rightarrow \text{[C₆H₅N₂]BF₄} + \text{HCl} ] The tetrafluoroborate is more stable than the chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous-flow methodologies have been developed to address process challenges such as exothermic reactions and thermal instability of diazonium intermediates .
Chemical Reactions Analysis
Types of Reactions: Benzenediazonium tetrafluoroborate undergoes various types of reactions, including:
Substitution Reactions: The diazo group (N₂) can be replaced by many other groups, usually anions, giving a variety of substituted phenyl derivatives.
Reduction Reactions: Electrochemical reduction of diazonium salts is a common method to generate reactive radicals.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halides, thiolates, carboxylates, and hydroxides are commonly used.
Reduction Reactions: Electrochemical reduction typically involves the use of a suitable electrode and an aprotic solvent.
Major Products:
Substitution Reactions: Products include halogenated benzenes, phenols, and other substituted aromatic compounds.
Reduction Reactions: Products include biphenyls and other oligomeric and polymeric compounds.
Scientific Research Applications
Benzenediazonium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various aromatic compounds through substitution reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: this compound is used in the dye industry for diazo coupling reactions.
Mechanism of Action
Benzenediazonium tetrafluoroborate is compared with other diazonium salts, such as benzenediazonium chloride and benzenediazonium hexafluorophosphate. The tetrafluoroborate salt is more stable and safer to handle than the chloride salt, which is explosive . The hexafluorophosphate salt offers higher yields in certain reactions but is more expensive .
Comparison with Similar Compounds
Substituted benzenediazonium tetrafluoroborates exhibit altered reactivity, stability, and applications depending on the substituent's electronic and steric effects. Below is a detailed comparison:
Table 1: Key Properties of BDFB and Substituted Derivatives
Stability and Decomposition
- BDFB : Decomposes rapidly in aqueous solutions via solvolysis, releasing N₂ and forming phenyl radicals. Decomposition is accelerated by metals (e.g., Cu powder reduces reaction time from 8–10 hours to 10 minutes) .
- Electron-withdrawing substituents (e.g., −NO₂ in 4-nitro-BDFB): Stabilize the diazonium group, slowing dediazoniation. This enhances shelf life but reduces reactivity in radical-based applications .
- Electron-donating substituents (e.g., −OCH₃ in 4-methoxy-BDFB): Destabilize the diazonium group, leading to faster decomposition. This limits utility in long-term reactions .
Reactivity with Metals
- BDFB : Reacts exothermically with Cu, forming a mixed [Cu(N₂C₆H₅∙(N≡C-CH₃)₃]⁺ complex (λ = 432 nm) and amorphous polyphenylene films .
- Substituted derivatives : Para-nitro-BDFB shows reduced metal reactivity due to steric hindrance and electronic effects. In contrast, ortho-methoxy-BDFB retains moderate reactivity, enabling selective arylation in organic synthesis .
Biological Activity
Benzenediazonium tetrafluoroborate (BDFB) is a versatile compound widely utilized in organic synthesis, particularly in the formation of aryl derivatives through electrophilic substitution reactions. Its biological activity, while less extensively studied than its synthetic applications, reveals interesting properties that are noteworthy for both academic and industrial contexts.
This compound is characterized by its diazonium group, which is highly reactive due to the presence of the positively charged nitrogen atoms. This reactivity allows BDFB to participate in various chemical transformations, including:
- Electrophilic Aromatic Substitution : BDFB can act as an electrophile in reactions with nucleophiles, leading to the formation of substituted aromatic compounds.
- Radical Formation : The electrochemical reduction of BDFB can generate phenyl radicals, which are crucial intermediates in many organic reactions .
Antimicrobial Properties
Recent studies have indicated that benzenediazonium salts, including BDFB, exhibit antimicrobial properties. The mechanism is thought to involve the generation of reactive oxygen species (ROS) upon reduction, which can damage cellular components of microorganisms. For instance:
- Inhibition of Bacterial Growth : Research has shown that BDFB can inhibit the growth of certain bacterial strains by disrupting their cell membranes and inducing oxidative stress .
- Potential Applications in Antiseptics : Due to its antimicrobial activity, BDFB may be explored as a component in antiseptic formulations.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of BDFB on various cell lines. The results suggest that:
- Selective Cytotoxicity : BDFB exhibits selective cytotoxic effects against cancer cell lines while showing lower toxicity towards normal cells. This selectivity could be attributed to differences in cellular uptake mechanisms and metabolic pathways between cancerous and non-cancerous cells .
- Mechanism of Action : The cytotoxic effects are likely mediated through the formation of phenyl radicals that can interact with cellular macromolecules, leading to apoptosis or necrosis in sensitive cell types .
Synthesis of Functionalized Compounds
A study highlighted the use of BDFB in synthesizing functionalized isocoumarins through a photoredox catalyzed reaction. The process demonstrated high yields and selectivity, showcasing BDFB's utility in creating biologically relevant compounds .
Compound | Yield (%) | Reaction Conditions |
---|---|---|
3a | 85 | Blue LED irradiation, Acetonitrile |
3v | 91 | Two-step process with BBr3 treatment |
Electrochemical Reduction Studies
Another significant aspect of BDFB's biological activity is its electrochemical behavior. Studies have shown that:
- Electrochemical Reduction : The reduction process leads to the formation of phenyl radicals that can polymerize or react with various substrates, potentially leading to new materials with biological applications .
- Surface Modification : The ability to modify surfaces using BDFB has implications for creating biocompatible materials for medical devices .
Q & A
Basic Research Questions
Q. How can benzenediazonium tetrafluoroborate be used to modify conductive surfaces for electrochemical applications?
this compound undergoes electrochemical reduction in aprotic solvents (e.g., acetonitrile) to generate aryl radicals, which covalently bond to conductive substrates like carbon, copper, or iron. This forms stable organic films via C–Me bonds. Freshly prepared diazonium salts are recommended to ensure reactivity. Surface modifications are verified using cyclic voltammetry or spectroscopic techniques .
Q. What safety protocols are critical when handling this compound in the laboratory?
Use full-body chemical-resistant clothing, P95/P1 respirators for particulate protection, and nitrile gloves. Avoid skin/eye contact and inhalation. Decompose waste under controlled acidic conditions to prevent uncontrolled nitrogen gas release. Storage at room temperature in airtight containers is advised due to its sensitivity to moisture and light .
Q. How is the solvolytic decomposition kinetics of this compound studied experimentally?
Monitor pH changes in aqueous solutions over time, as decomposition releases protons. Use buffered systems to isolate reaction steps. Freshly synthesized diazonium salts ensure reproducibility. Data is analyzed via first-order kinetics models to derive activation energy and rate constants .
Q. What solvents are optimal for synthesizing and purifying this compound?
Acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are preferred for their aprotic nature and ability to stabilize reactive intermediates. Avoid water to prevent premature decomposition. Purification involves recrystallization from acetone or N-methyl-2-pyrrolidone (NMP) .
Advanced Research Questions
Q. How do substituents on benzenediazonium salts influence their reactivity in electrophilic aromatic substitution?
Electron-withdrawing groups (e.g., –NO₂) enhance electrophilicity by stabilizing the aryl cation intermediate. Partial rate factors for phenylation in DMSO or acetonitrile show reduced selectivity compared to nitration, indicating a less stabilized transition state. Isotopic labeling (e.g., deuterated substrates) confirms proton abstraction is not rate-limiting .
Q. What mechanisms explain copper's catalytic role in reactions involving this compound?
Copper(I) facilitates single-electron transfer, enabling Sandmeyer (halogenation) and Meerwein (addition to alkenes) reactions. Electrochemical studies reveal Cu⁰ surfaces promote aryl radical generation, forming C–Cu bonds during surface functionalization. Complexation with diazonium intermediates reduces activation energy .
Q. How can this compound-derived radicals be applied in biochemical systems, such as DNA cleavage?
Phenyl radicals generated via single-electron transfer (SET) from reducing agents abstract hydrogen atoms from DNA sugar backbones, causing strand breaks. Reaction conditions (pH, reductant concentration) modulate cleavage efficiency. Spin-trapping agents like TEMPO validate radical intermediates .
Q. What challenges arise in synthesizing substituted this compound derivatives (e.g., 4-fluoro or 4-nitro)?
Substituents affect solubility and stability. For example, 4-nitro derivatives require low-temperature diazotization to avoid decomposition. Purification via silica chromatography or recrystallization in anhydrous solvents is critical. NMR (¹H, ¹³C, ¹⁹F) and MS confirm structural integrity .
Q. How do solvent effects modulate product distribution in aryl ether synthesis using this compound?
In neat alcohols, nucleophilic attack yields aryl ethers (up to 73% yield). Ionic liquids (e.g., 1-butyl-4-methylpyridinium tetrafluoroborate) enhance reactivity via stabilization of cationic intermediates. Non-nucleophilic solvents favor Ullmann-type biaryl coupling, requiring mechanistic studies via GC-MS or HPLC .
Q. What analytical techniques are used to characterize diazonium salt-derived organic films on electrodes?
X-ray photoelectron spectroscopy (XPS) confirms covalent bonding via C 1s and N 1s peaks. Electrochemical impedance spectroscopy (EIS) measures film resistance. Atomic force microscopy (AFM) visualizes film thickness and homogeneity. Comparative studies with para-substituted analogs reveal substituent-dependent film stability .
Key Notes for Methodological Rigor
- Reproducibility : Use freshly prepared diazonium salts to avoid side reactions from decomposed precursors .
- Safety : Adhere to GHS protocols for acute toxicity (H302) and skin/eye irritation (H315, H319) .
- Data Validation : Cross-reference kinetic data with isotopic labeling or computational models (e.g., DFT for radical pathways) .
Properties
IUPAC Name |
benzenediazonium;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N2.BF4/c7-8-6-4-2-1-3-5-6;2-1(3,4)5/h1-5H;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCLVGMBRSKDED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)[N+]#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1333925-04-4 | |
Record name | Benzenediazonium, tetrafluoroborate(1-) (1:1), homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1333925-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5021467 | |
Record name | Benzenediazonium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
369-57-3 | |
Record name | Benzenediazonium tetrafluoroborate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=369-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenediazonium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzenediazonium tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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